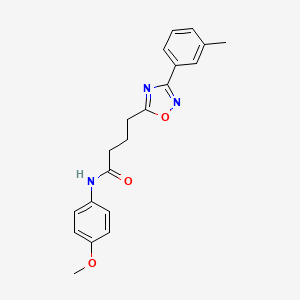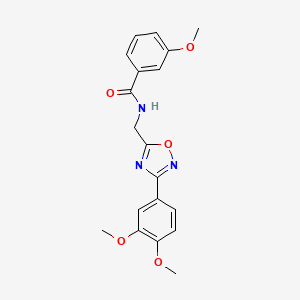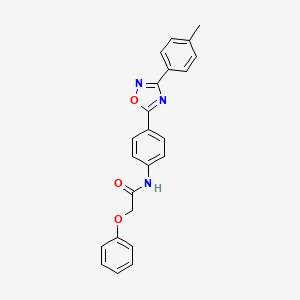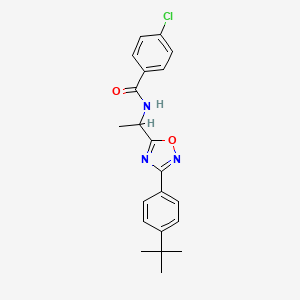![molecular formula C16H20N4O B7699640 N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)
N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, also known as CHMI, is a compound that has attracted attention from researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising anticancer activity, making it a subject of interest in cancer research.
Aplicaciones Científicas De Investigación
N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has been extensively studied for its potential anticancer activity. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a desirable characteristic for a potential anticancer drug. Furthermore, this compound has been found to inhibit the growth and metastasis of cancer cells in animal models, further supporting its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the induction of oxidative stress and DNA damage in cancer cells. This compound has been found to generate reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and DNA damage. This, in turn, triggers the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile, making it a promising candidate for further development as an anticancer drug. In addition, this compound has been shown to have a selective cytotoxicity against cancer cells, leaving normal cells unaffected. This is a desirable characteristic for a potential anticancer drug as it reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is its high yield synthesis method, making it a cost-effective and efficient compound to study. In addition, its low toxicity profile and selective cytotoxicity make it a desirable compound for further development as an anticancer drug. However, one limitation of this compound is its solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide. One direction is to further investigate its mechanism of action and elucidate the pathways involved in its anticancer activity. Another direction is to optimize its synthesis method to increase its yield and improve its solubility in aqueous solutions. Furthermore, the potential of this compound as a combination therapy with other anticancer drugs should be explored. Overall, the study of this compound has the potential to lead to the development of a novel anticancer drug with low toxicity and high selectivity for cancer cells.
Métodos De Síntesis
The synthesis of N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide with cycloheptanone in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound obtained by this method is high, making it a cost-effective and efficient synthesis method.
Propiedades
IUPAC Name |
N-(cycloheptylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12-15(20-11-7-6-10-14(20)17-12)16(21)19-18-13-8-4-2-3-5-9-13/h6-7,10-11H,2-5,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBPJOVAHUKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



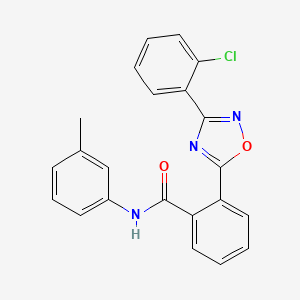

![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)


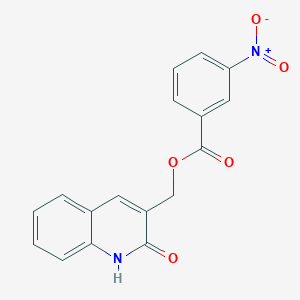
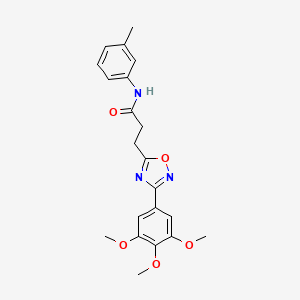
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
